tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate
Description
tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate is a chiral amino acid ester featuring a tert-butyl carbamate (Boc) protecting group on the amino moiety and a 2-methylphenyl (o-tolyl) substituent on the β-carbon. This compound is a key intermediate in peptide synthesis and pharmaceutical development, where the Boc group ensures selective deprotection during multi-step reactions . Its stereochemistry (R-configuration at C2) is critical for applications in enantioselective catalysis and drug design.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSODSBEPYXPO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and tert-butyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 2-methylbenzaldehyde with tert-butyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Amination: The intermediate is then subjected to reductive amination using an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein. The 2-methylphenyl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Fluorinated Analogs
- tert-butyl (2S)-2-amino-3-(2-fluorophenyl)propanoate (CAS 167993-13-7): The 2-fluoro substituent introduces electron-withdrawing effects, enhancing metabolic stability compared to the methyl group in the target compound. Molecular weight: 281.33 g/mol (free base). Applications: Used in fluorinated drug candidates targeting CNS disorders .
Halogenated Derivatives
- tert-butyl (S)-3-((2-bromophenyl)sulfonamido)-2-((tert-butoxycarbonyl)amino)propanoate (Compound 10a, ): A bromine atom and sulfonamide group increase molecular weight (MW ≈ 500 g/mol) and polarity, improving water solubility. Synthesized via sulfonylation with 2-bromophenylsulfonyl chloride, yielding 72% after purification .
tert-Butoxy-Substituted Analog
- tert-butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride (CAS 1998701-20-4): The 4-tert-butoxy group adds steric bulk and lipophilicity (MW 329.87 g/mol), influencing membrane permeability in prodrug designs .
Stereochemical and Functional Group Modifications
Stereoisomers
- Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride (): S-configuration at C2 alters binding affinity in enzyme-active sites. MW: 271.79 g/mol; purity ≥95% after flash chromatography .
Hydroxyl-Containing Derivatives
- tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate (CAS 204587-91-7): A hydroxyl group at C2 and shorter carbon chain reduce lipophilicity (MW 187.23 g/mol), favoring solubility in polar solvents .
Sulfonamide and Peptide Conjugates
- tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-((4-fluorophenyl)sulfonamido)propanoate (Compound 8a, ): Sulfonamide linkage enhances hydrogen-bonding capacity, making it suitable for protease inhibition studies. Synthesized via Boc-protected intermediate with 88% yield .
Data Tables
Table 1. Key Physicochemical Properties of Selected Analogs
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